4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide
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Overview
Description
4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide It’s known that thiadiazole derivatives have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The specific mode of action of This compound It’s known that thiadiazole derivatives can interact with various biological targets to exert their effects .
Biochemical Pathways
The biochemical pathways affected by This compound It’s known that thiadiazole derivatives can affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound The lipophilicity of similar thiadiazole derivatives has been studied, which can impact their bioavailability .
Result of Action
The molecular and cellular effects of This compound It’s known that thiadiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For example, its water solubility can affect its distribution in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide typically involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with 2-methylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Comparison with Similar Compounds
Similar Compounds
1,2,3-thiadiazole derivatives: These compounds share a similar thiadiazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.
1,3,4-thiadiazole derivatives: These compounds also contain a thiadiazole ring but have different substitution patterns, resulting in distinct chemical and biological properties.
Uniqueness
4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-5-3-4-6-9(7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMXOGPLFDVHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=NS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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